molecular formula C10H8N4 B2466261 2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile CAS No. 684648-78-0

2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B2466261
CAS No.: 684648-78-0
M. Wt: 184.202
InChI Key: XVCNYXQXHWXABU-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the nitrile group would produce the corresponding amine.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile is unique due to the combination of the imidazole and pyridine rings, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCNYXQXHWXABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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